![molecular formula C15H13FN2O B3006069 (3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2176069-39-7](/img/structure/B3006069.png)
(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, is a complex organic molecule that may be related to various pharmaceutical research efforts. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step processes that often utilize palladium-catalyzed reactions. For instance, the synthesis of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, a bioisostere of an aldose reductase inhibitor, was achieved through a series of steps leading to a potent in vitro inhibitor . Similarly, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, involved electrophilic fluorination of a trimethylstannyl precursor . Another related compound, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, was synthesized using a palladium-catalyzed cyanation/reduction sequence . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of heterocyclic rings, such as pyrrolopyridine, which is a common feature in the molecules described in the papers . The presence of substituents like fluorine and methyl groups can significantly affect the electronic properties and conformation of the molecule, which in turn can influence its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include palladium-catalyzed coupling reactions, electrophilic fluorination, and regioselective chlorination . These reactions are crucial for introducing specific functional groups at desired positions on the heterocyclic core, which is essential for the targeted biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For example, the bioisostere of an aldose reductase inhibitor showed considerable activity in an in vitro experimental glycation model of diabetes mellitus . The compound intended for imaging dopamine D4 receptors was synthesized with high specific radioactivity and showed homogeneous distribution within the rat brain . These properties suggest that the compound of interest may also exhibit significant biological activity and could be synthesized with high specificity for potential use in medical imaging or as a pharmaceutical agent.
科学的研究の応用
Synthesis and Structural Analysis
(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone and related compounds are studied for their synthesis and structural properties. A study by Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. The structures were confirmed using various spectroscopic methods and X-ray diffraction, and further investigated using density functional theory (DFT). This research highlights the compound's conformational consistency between DFT optimized structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).
Chemical Properties and Drug Development
Research on similar compounds includes the development of potent and selective agonists for receptors such as 5-HT1A. Vacher et al. (1999) synthesized derivatives of 2-pyridinemethylamine as 5-HT1A receptor agonists, showing enhanced agonist activity. This highlights the potential of such compounds in developing new drugs for treating conditions like depression (Vacher et al., 1999).
Molecular Design and Docking Studies
Caballero et al. (2011) performed docking studies with similar compounds to understand their interaction with c-Met kinase, an important target in cancer therapy. This research provides insights into the design of new kinase inhibitors, offering potential therapeutic applications (Caballero et al., 2011).
Applications in Imaging and Diagnostics
Blanckaert et al. (2007) reported the synthesis and evaluation of a related compound as a potential SPECT tracer for the 5-HT2A receptor. This study demonstrates the application of such compounds in developing imaging agents for neurological research (Blanckaert et al., 2007).
特性
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-4-5-11(7-13(10)16)15(19)18-8-12-3-2-6-17-14(12)9-18/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFCLROSDFPIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)
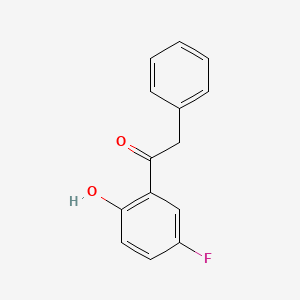
![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)
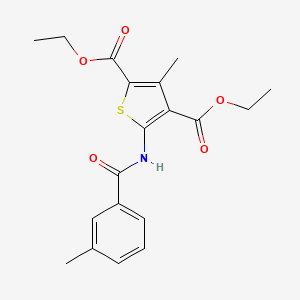
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)
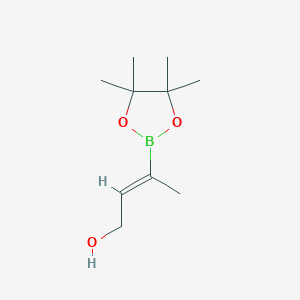
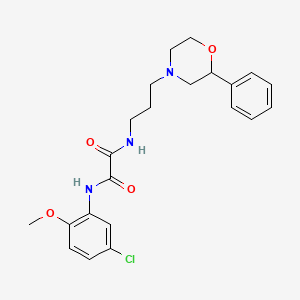
![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)
![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)
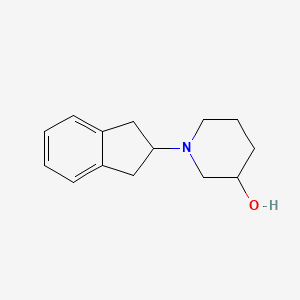
![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)

![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)